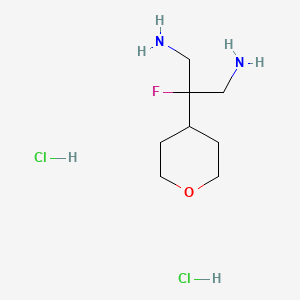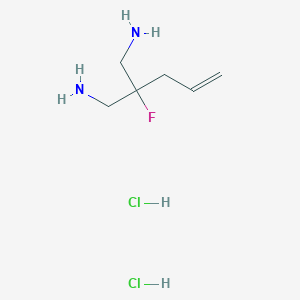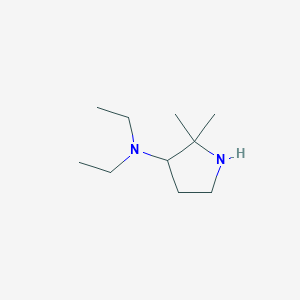
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride, also known as 2F-ODA dihydrochloride, is a synthetic organic compound that is widely used in scientific research. It is a useful reagent for organic synthesis, and has a wide range of applications in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
1. Chemical Structure Studies
The study of the crystal structure of compounds related to 2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride reveals insights into the interaction and bonding patterns of similar molecular structures. For instance, the analysis of bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate shows isolated [AlF6]3− octahedra, diprotonated propane-1,3-diamine cations, free fluoride ions, and water molecules of solvation. The interactions among these components contribute to forming a three-dimensional framework, essential for understanding the molecular geometry and potential applications of related chemical compounds (Abdi, Al-Sadhan, & Ben Ali, 2014).
2. Fluorine Substitution and Reactivity
Research on carbon-fluorine bond formation provides significant insights into the reactivity and potential applications of fluoro compounds, including those structurally similar to this compound. For example, the fluoro complex [RuF(dppp)2]PF6 (1a) demonstrates how fluoro compounds can undergo bromide/fluoride exchange reactions, suggesting potential for synthetic applications and the creation of new compounds (Barthazy et al., 1999).
3. Metal Complexation and Ligand Behavior
The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine results in complexation with metals like Cadmium(II), forming compounds with specific geometric configurations and hydrogen bonds. This illustrates the potential of similar compounds in forming metal complexes and their utility in various scientific applications, such as catalysis, material science, and pharmaceuticals (Hakimi et al., 2013).
4. Applications in CO2 Capture
The creation of low-viscous diamino protic ionic liquids (PILs) with fluorine-substituted phenolic anions showcases potential applications in environmental science, particularly for CO2 capture. These PILs demonstrate excellent absorptive capacity for CO2, highlighting the role of similar fluoro compounds in green chemistry and sustainability efforts (Zhao et al., 2018).
Propiedades
IUPAC Name |
2-fluoro-2-(oxan-4-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)7-1-3-12-4-2-7;;/h7H,1-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAFDBINYMNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B1484618.png)








